2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of aromatic carboxylic acid derivatives often involves catalyzed reactions, including palladium-catalyzed processes or condensation reactions with various catalysts. For example, reactions of primary amines with 1,4-benzoquinone form bis(arylamino)1,4-benzoquinones, showcasing a method that might be adaptable for synthesizing derivatives of 2,4-bis(2-ethylhexoxycarbonyl)benzoic acid (Bayen et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray crystallography. This technique reveals the arrangement of atoms within a molecule and how it influences the compound's properties. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to showcase intramolecular hydrogen bonding (Manolov et al., 2012).
Chemical Reactions and Properties
Aromatic carboxylic acids undergo various chemical reactions, including the formation of coordination polymers and complexes with metals, which can be influenced by the functional groups attached to the benzene ring. For instance, coordination polymers based on carboxyphenoxy derivatives exhibit unique topologies and binding properties (He et al., 2020).
Physical Properties Analysis
The physical properties of aromatic carboxylic acid derivatives, such as melting points and solubility, can be significantly affected by their molecular structure and substituents. The synthesis and characterization of such compounds, including their thermal behavior and phase transitions, offer insights into their stability and applicability in various domains (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the applications of aromatic carboxylic acids. The study of their reactions with amines, alcohols, and other functional groups provides a foundation for predicting the behavior of 2,4-bis(2-ethylhexoxycarbonyl)benzoic acid in synthetic pathways and its potential as a building block in organic synthesis (Bayen et al., 2007).
Scientific Research Applications
Liquid Crystal Behavior and Phase Structures
A study on compounds similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, particularly those with perfluorinated chains, explored their liquid crystalline behavior. These substances demonstrated unique interactions due to the wedge shape of the molecules and chemically incompatible segments, resulting in phases like SmA, SmC, and Col. This suggests potential applications in liquid crystal display technology and materials science (Lose et al., 1998).
Synthesis of Copolymers
Research involving the synthesis of various ruthenium-based catalysts, including benzoic acid esters, led to the development of copolymers. These findings are significant in the field of polymer chemistry and material science, indicating applications in creating new materials with specific properties (Mayershofer et al., 2006).
Photophysical Properties in Lanthanide-Based Coordination Polymers
A study focusing on aromatic carboxylic acids, similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, in the formation of lanthanide coordination compounds revealed interesting photophysical properties. This suggests potential applications in optical materials and sensors (Sivakumar et al., 2011).
Catalytic Applications
Various research has explored the use of similar benzoic acid derivatives in catalytic processes. For instance, palladium-catalyzed reactions and rhodium-catalyzed asymmetric hydrogenation have been studied, indicating applications in synthetic chemistry and pharmaceuticals (Massacret et al., 1999), (Imamoto et al., 2012).
Supramolecular Network Formation
Studies on tricarboxylic acids similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid have shown their ability to form supramolecular networks. These networks have potential applications in creating new materials with unique properties for technological advancements (Kihara et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2,4-bis(2-ethylhexoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSCEQXIHBEPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043445 |
Source
|
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
CAS RN |
63468-11-1 |
Source
|
Record name | 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63468-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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